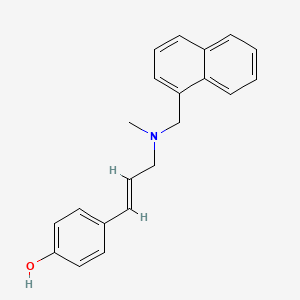

p-Hydroxyphenylnaftifine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

p-Hydroxyphenylnaftifine is a synthetic compound with the molecular formula C21H21NO. It is an antifungal agent used to treat infections caused by various fungal species. This compound is a derivative of naftifine, which is known for its broad-spectrum antifungal properties .

Vorbereitungsmethoden

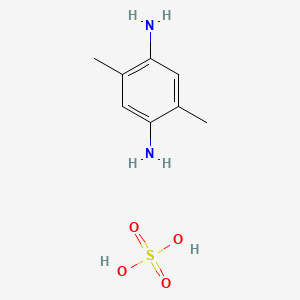

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyphenylnaftifine involves several steps. One common method is the Mannich-type reaction, which involves the formation of γ-aminoalcohols as key intermediates. These intermediates are then dehydrated using Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids like aluminum chloride, to produce naftifine and its analogues .

Industrial Production Methods: Industrial production of this compound typically involves optimizing protein expression and cell wall engineering in Escherichia coli. This biotechnological route is preferred due to its lower pollution and cost compared to chemical processes. The process involves the use of D-hydantoinase and D-carbamoylase enzymes to convert DL-hydroxyphenylhydantoin to this compound .

Analyse Chemischer Reaktionen

Types of Reactions: p-Hydroxyphenylnaftifine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, hydrochloric acid, aluminum chloride, and various enzymes like D-hydantoinase and D-carbamoylase. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed: The major products formed from the reactions involving this compound include various analogues of naftifine, which are tested for their antifungal efficacy. These products are crucial for developing new antifungal treatments .

Wissenschaftliche Forschungsanwendungen

p-Hydroxyphenylnaftifine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other antifungal agents. In biology, it is studied for its effects on fungal cell walls and its potential to inhibit fungal growth. In medicine, this compound is used to treat fungal infections such as tinea pedis, tinea cruris, and tinea corporis. In the industry, it is used in the production of antifungal creams and ointments .

Wirkmechanismus

The mechanism of action of p-Hydroxyphenylnaftifine involves the inhibition of sterol biosynthesis by targeting the enzyme squalene 2,3-epoxidase. This inhibition leads to a decrease in sterol levels, particularly ergosterol, and an accumulation of squalene in fungal cells. The disruption of sterol biosynthesis compromises the integrity of the fungal cell membrane, leading to cell death .

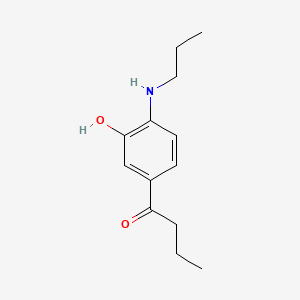

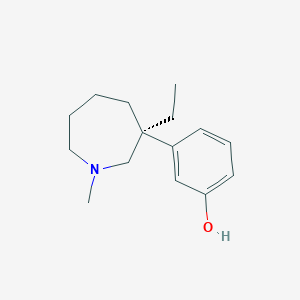

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to p-Hydroxyphenylnaftifine include other antifungal agents such as terbinafine, butenafine, and naftifine. These compounds share a similar mechanism of action by inhibiting squalene 2,3-epoxidase.

Uniqueness: What sets this compound apart from these similar compounds is its specific structural modifications, which enhance its antifungal efficacy and reduce potential side effects. Additionally, the biotechnological production methods for this compound offer a more sustainable and cost-effective approach compared to traditional chemical synthesis .

Eigenschaften

CAS-Nummer |

65473-01-0 |

|---|---|

Molekularformel |

C21H21NO |

Molekulargewicht |

303.4 g/mol |

IUPAC-Name |

4-[(E)-3-[methyl(naphthalen-1-ylmethyl)amino]prop-1-enyl]phenol |

InChI |

InChI=1S/C21H21NO/c1-22(15-5-6-17-11-13-20(23)14-12-17)16-19-9-4-8-18-7-2-3-10-21(18)19/h2-14,23H,15-16H2,1H3/b6-5+ |

InChI-Schlüssel |

DNXVRBFOLIHVGF-AATRIKPKSA-N |

Isomerische SMILES |

CN(C/C=C/C1=CC=C(C=C1)O)CC2=CC=CC3=CC=CC=C32 |

Kanonische SMILES |

CN(CC=CC1=CC=C(C=C1)O)CC2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)

![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)